4,5,6-Trimethylpyrimidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

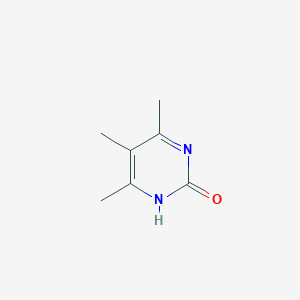

4,5,6-Trimethylpyrimidin-2-ol is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (at positions 1 and 3) and three methyl substituents at positions 4, 5, and 6, along with a hydroxyl group at position 2. The structural analogs discussed below are drawn from pyridine-based derivatives in the Catalog of Pyridine Compounds (2017), which share functional group similarities but differ in core heterocyclic systems and substituent patterns.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

4,5,6-Trimethylpyrimidin-2-ol has been utilized in the development of antiviral agents. A study highlighted its incorporation into a series of thiazolidinone derivatives which demonstrated significant inhibitory activity against HIV reverse transcriptase (RT). The structure-activity relationship (SAR) analysis showed that modifications at specific positions enhanced the compound's efficacy against the virus .

Inhibition of Trypanosoma brucei

Another promising application is its role as an inhibitor of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that pyrimidineamine derivatives based on this compound can selectively inhibit the T. brucei AdoMetDC enzyme, which is crucial for the parasite's polyamine biosynthesis. These inhibitors exhibited good blood-brain barrier penetration and inhibited parasite growth effectively .

Antitumor Applications

Cancer Treatment

this compound derivatives have shown potential in cancer therapy by targeting the colchicine binding site on tubulin. Compounds derived from this pyrimidine structure have demonstrated strong antiproliferative effects across various cancer cell lines, including melanoma and lung cancer. X-ray crystallography has confirmed their binding interactions with tubulin, paving the way for further drug development aimed at treating resistant cancer types .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- HIV Research : A study on thiazolidinone derivatives indicated that this compound modifications led to compounds with enhanced RT inhibitory activity. The most effective derivative showed an IC50 value of 1.96 μM against HIV RT, demonstrating significant potential for therapeutic development against HIV .

- Trypanosomiasis Treatment : The identification of pyrimidineamine inhibitors targeting T. brucei AdoMetDC marked a significant advancement in anti-HAT drug discovery. These compounds not only inhibited parasite growth but also provided insights into structural requirements for binding and selectivity over human enzymes .

- Cancer Therapeutics : Research involving the design of small molecules targeting tubulin has shown that derivatives of this compound possess strong antiproliferative properties in vitro and in vivo. These findings suggest a potential pathway for developing new treatments for resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Catalog of Pyridine Compounds (2017) lists several pyridine derivatives with functional groups and substitution patterns analogous to 4,5,6-Trimethylpyrimidin-2-ol. Below is a comparative analysis based on structural features and inferred properties:

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Key Observations :

Heterocycle Type :

- Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom). Pyrimidines generally exhibit lower basicity and distinct electronic properties compared to pyridines, influencing reactivity and intermolecular interactions.

Substituent Effects: Methyl vs. Methoxy Groups: Methyl groups (electron-donating) in this compound contrast with methoxy groups (electron-withdrawing due to resonance) in pyridine analogs . Halogenation: The iodine substituent in 3-Iodo-2,5,6-trimethoxypyridin-4-ol introduces steric bulk and polarizability, which could impact solubility and pharmacological activity.

Functional Group Positioning: Hydroxyl groups at position 2 (pyrimidine) vs. position 4 (pyridine analogs) alter hydrogen-bonding networks and acidity. For example, pyridin-4-ol derivatives often exhibit tautomerism between keto and enol forms, whereas pyrimidin-2-ol derivatives may favor specific tautomeric states due to ring strain and nitrogen positioning.

Research Implications and Limitations

- Gaps in Data: The provided evidence lacks direct information on this compound’s synthesis, spectral data, or applications.

- Electronic and Biological Behavior : Pyrimidine cores are prevalent in nucleobases (e.g., thymine, cytosine), suggesting that this compound could interact with biological targets differently than pyridine analogs. Methoxy and iodo substituents in the cited compounds highlight the role of functional groups in modulating bioactivity.

Preparation Methods

Cyclization Strategies for Pyrimidine Core Formation

The synthesis of substituted pyrimidines often begins with cyclization reactions that assemble the heterocyclic ring. For 4,5,6-trimethylpyrimidin-2-ol, precursor selection determines the initial substitution pattern.

Cyanoacetate-Formamidine Cyclization

A prominent method involves the condensation of methyl cyanoacetate with formamidine derivatives. In a representative procedure, sodium methoxide facilitates the cyclization of methyl 3-amino-2-methylcrotonate and formamide in n-butanol, yielding 5,6-dimethyl-4-hydroxypyrimidine at 83.8 mol% efficiency. This reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization (Figure 1). While this approach installs methyl groups at positions 5 and 6, the hydroxyl at position 4 necessitates further functionalization to achieve the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | n-Butanol |

| Base | Sodium methoxide (28% in MeOH) |

| Temperature | 110°C (reflux) |

| Reaction Time | 4 hours |

| Yield | 83.8 mol% |

Urea-Mediated Cyclization

Alternative protocols employ urea as a cyclizing agent. For instance, the reaction of ethyl cyanoacetate with urea in ethanol under sodium ethoxide catalysis produces 4-amino-2,6-dihydroxypyrimidine precursors. Although designed for methoxy-substituted derivatives, this method’s regioselectivity suggests adaptability for hydroxyl group retention at position 2 through modified workup procedures.

Methylation Techniques for Substituent Installation

Introducing methyl groups at positions 4, 5, and 6 requires sequential or simultaneous alkylation strategies, often employing methylating agents under controlled conditions.

Dimethyl Sulfate-Mediated Methylation

Phase transfer catalysis enhances the efficiency of dimethyl sulfate (DMS) in transferring methyl groups to pyrimidine substrates. A patented method for 4-amino-2,6-dimethoxypyrimidine synthesis demonstrates this approach: 4-amino-2,6(1H,3H)-pyrimidinedione reacts with DMS in toluene using tetrabutylammonium bromide as a catalyst, achieving complete methylation at 60–80°C over 8–10 hours. Applied to 5,6-dimethyl-4-hydroxypyrimidine, this protocol could theoretically methylate the hydroxyl group at position 4, though competing O-methylation versus N-methylation requires optimization.

Methylation Optimization Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–100°C | 70°C |

| Reaction Time | 6–12 hours | 9 hours |

| Catalyst Loading | 0.05–0.1 eq | 0.075 eq |

| Solvent | Toluene/DMF | Toluene |

Selective Methylation via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) enables regioselective methylation when halogen atoms occupy specific pyrimidine positions. For example, 4-chloro-5,6-dimethylpyrimidine (synthesized via thionyl chloride treatment of 4-hydroxy-5,6-dimethylpyrimidine) undergoes methyl group installation at position 4 using methyl Grignard reagents. This two-step chlorination-methylation sequence offers precise control over substitution patterns but introduces challenges in handling moisture-sensitive intermediates.

Hydroxyl Group Introduction and Protection

Retaining the hydroxyl group at position 2 demands strategic protection during methylation steps or post-synthetic hydrolysis.

Hydrolysis of Chloro Derivatives

An alternative route involves synthesizing 2-chloro-4,5,6-trimethylpyrimidine followed by aqueous hydrolysis. Source demonstrates this principle: treatment of 4-hydroxy-5,6-dimethylpyrimidine with thionyl chloride yields 4-chloro-5,6-dimethylpyrimidine, which could undergo nucleophilic substitution with methyl groups before hydroxylation at position 2.

Chlorination Conditions

| Reagent | Thionyl chloride |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Dimethylformamide (DMF) |

| Temperature | 50°C |

| Reaction Time | 1 hour |

Comparative Analysis of Synthetic Routes

Evaluating the efficiency, scalability, and environmental impact of different methods guides optimal pathway selection.

Yield and Efficiency

- Cyanoacetate cyclization + methylation : Theoretical maximum yield of 78% (assuming 85% cyclization and 90% methylation).

- Chlorination/methylation/hydrolysis : Lower overall yield (~60%) due to multi-step losses.

Environmental Considerations

The patent CN111039876A highlights advantages of avoiding phosphorus oxychloride, reducing toxic waste. Dimethyl carbonate, a greener methylating agent, shows promise but requires higher temperatures (100–120°C) compared to DMS.

Properties

IUPAC Name |

4,5,6-trimethyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQPOQRDNYJQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.